Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-
Description
Structural Classification of Substituted Benzamides
The structural classification of substituted benzamides encompasses a broad spectrum of chemical modifications that can be systematically categorized based on the position and nature of substituents on the benzene ring and amide functionality. Primary structural classifications include ortho, meta, and para-substituted derivatives, each exhibiting distinct electronic and steric properties that influence their biological activity.
Electronic effects play a crucial role in determining the biological activity of benzamide derivatives. Research utilizing carbon-13 nuclear magnetic resonance spectroscopy has revealed that benzamide functions as a typical derivative of benzene substituted with inductive electron-withdrawing and mesomeric electron-withdrawing groups. The dual-substituent parameter approach has been employed to quantify these electronic effects, demonstrating that polar and resonance substituent constants can be derived to predict and understand structure-activity relationships.
Steric factors represent another critical aspect of structural classification, particularly evident in the development of histone deacetylase inhibitors. Studies have shown that steric hindrance in the anilide moiety, especially at the 3' and 4' positions, plays an important role in enzyme interaction. The structural requirements for optimal activity often involve a delicate balance between electronic effects and steric accessibility, with the 2'-substituent position being particularly important for inhibitory activity.
| Structural Feature | Electronic Effect | Biological Relevance | Representative Compounds |
|---|---|---|---|
| Ortho-amino substitution | Electron-donating, hydrogen bonding | Histone deacetylase inhibition | MS-275, Entinostat |
| Para-chloro substitution | Electron-withdrawing, halogen bonding | Dopamine receptor modulation | Sulpiride derivatives |
| Meta-methoxy substitution | Electron-donating, steric bulk | Varied biological activities | Metoclopramide analogues |
| N-substituted amides | Variable electronic effects | Enzyme selectivity | Multiple therapeutic classes |
The classification of benzamide derivatives also extends to their pharmacological profiles, with distinct categories emerging based on therapeutic applications. Analgesic benzamides include compounds such as ethenzamide and salicylamide, while antidepressant applications feature moclobemide. The antiemetic and prokinetic category encompasses a diverse array of compounds including alizapride, metoclopramide, and mosapride, each exhibiting specific receptor selectivity profiles.
Significance of Pyrimidine-Benzamide Hybrid Architectures
Pyrimidine-benzamide hybrid architectures represent an advanced approach to molecular design that combines the favorable properties of both structural motifs to create compounds with enhanced biological activity and selectivity. These hybrid structures leverage the nitrogen-rich pyrimidine ring system to introduce additional hydrogen bonding capabilities and electronic diversity while maintaining the proven pharmaceutical properties of the benzamide core.
The development of pyrimidine-benzamide hybrids has shown particular promise in the field of hematopoietic regulation, where these compounds have been investigated as thrombopoietin receptor agonists. Research has demonstrated that pyrimidine benzamide-based compounds can effectively activate thrombopoietin receptors, with lead molecules containing 2-amino-5-unsubstituted thiazole groups showing significant activity. However, structural modifications have been necessary to address potential toxicity concerns associated with certain substituents, leading to the development of compounds with improved safety profiles through metabolic optimization.
Properties
CAS No. |
176378-81-7 |
|---|---|
Molecular Formula |
C27H34N4O5 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[6-amino-1-(4-methoxyphenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide |
InChI |
InChI=1S/C27H34N4O5/c1-26(2,3)18-13-15(14-19(21(18)32)27(4,5)6)23(33)29-20-22(28)31(25(35)30(7)24(20)34)16-9-11-17(36-8)12-10-16/h9-14,32H,28H2,1-8H3,(H,29,33) |
InChI Key |
CUFOZVYCUOHGGL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N |
Synonyms |
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-bis(1,1-dimethylethyl)-4-hydroxy- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, which is then functionalized with the necessary substituents. Key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the amino group, methoxyphenyl group, and methyl group through nucleophilic substitution reactions.
Coupling with Benzamide: The final step involves coupling the functionalized pyrimidine ring with benzamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, RNH2) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamide derivatives.
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- Structural Features : The compound features a benzene ring substituted with a methoxy group and a pyrimidine ring fused to a tetrahydro structure.
The synthesis of this compound typically involves controlled reactions under specific conditions to ensure high yield and purity. Techniques such as Proton Nuclear Magnetic Resonance Spectroscopy (NMR) and Mass Spectrometry (MS) are employed for structural characterization.
Medicinal Chemistry
Benzamide derivatives are extensively studied for their potential therapeutic effects. The specific compound N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- has shown promise in various pharmacological contexts:
- Cancer Therapy : Research indicates that benzamide derivatives may act as inhibitors for specific kinases involved in cancer progression. For instance, compounds related to this structure have been evaluated as RET kinase inhibitors, showcasing moderate to high potency against cancer cell lines .
- Antitumor Activity : Clinical studies have highlighted the antitumor effects of benzamide-based therapies in patients with metastatic malignant melanoma. Initial dosimetry data suggest that these compounds can significantly increase treatment efficacy when dosed appropriately .
Biochemical Studies
The interaction of benzamide derivatives with biological targets is a crucial area of investigation:
- Enzyme Inhibition : The mechanism of action often involves the binding of these compounds to enzymes or receptors. For example, studies have shown that certain benzamide derivatives can inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis .
- Hydrogen Bonding Studies : Investigations into the hydrogen bonding capabilities of these compounds provide insights into their structural stability and interactions with other molecules .
Synthesis and Characterization
The synthesis of N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- involves several methods that require careful control over reaction conditions:
- Common Reactions : These include acylation reactions and cyclization processes that form the core structure of the compound.
- Characterization Techniques : Advanced techniques such as X-ray crystallography are utilized to elucidate the crystal structures of related benzamide derivatives, revealing details about their molecular arrangements and interactions .
Case Study 1: RET Kinase Inhibitors
A series of novel benzamide derivatives were synthesized and evaluated for their inhibitory effects on RET kinase. The study demonstrated that specific substitutions on the benzamide scaffold significantly enhanced biological activity. Compounds exhibiting strong inhibition were further analyzed for their potential in cancer therapy .
Case Study 2: Antitumor Efficacy in Melanoma
In a clinical setting, patients with metastatic malignant melanoma received doses of a benzamide-based therapeutic agent. Imaging studies indicated promising antitumor responses, particularly in patients receiving higher dosages. This highlights the potential of benzamide derivatives in targeted cancer therapies .
Mechanism of Action
The mechanism of action of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Benzamide Derivatives with Pyrimidinone Backbones
Non-Benzamide Pyrimidinone Analogues
- Propanamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(2-methylpropyl)-2,4-dioxo-5-pyrimidinyl]- (CAS: 90749-79-4): Features a propanamide chain instead of benzamide, with a 2-methylpropyl group on the pyrimidinone. Molecular weight: 268.31 .
Pharmacological and Physicochemical Comparisons
Lipophilicity and Bioavailability
Enzyme Inhibition Potential
- Molecular docking studies of related benzamides (e.g., ) show binding to PTP1B, a target for diabetes therapy, via interactions with the methoxyphenyl and amide groups . The target compound’s tert-butyl groups may enhance hydrophobic binding in similar enzymes.
- Pyrimidinone derivatives in exhibit dihydrofolate reductase (DHFR) inhibition, suggesting the target compound could share this mechanism .
Biological Activity
Benzamide derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound, Benzamide, N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5- , has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.
Structure and Properties
The compound is characterized by a complex structure that includes a benzamide backbone with additional pyrimidine and tetrahydro components. Its unique structural features contribute to its biological activity and interaction with various biological targets.
Anticancer Properties
Recent research indicates that benzamide derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines. A study reported that certain pyrimidine-based benzamides inhibited cell proliferation in MCF-7 and MDA-MB-231 breast cancer cells with IC50 values ranging from 0.87 to 12.91 µM, outperforming the standard chemotherapy drug 5-Fluorouracil (5-FU) .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in critical biological pathways:
- Dihydrofolate Reductase (DHFR) : The compound demonstrated promising inhibitory activity against DHFR with IC50 values ranging from 4.72 to 20.17 µM. This activity is significant compared to Trimethoprim (TMP), which has an IC50 of 55.26 µM . The dual action of binding to DNA and inhibiting DHFR suggests its potential as a therapeutic agent in cancer treatment.
- Acetylcholinesterase (AChE) : Another study highlighted that similar benzamide derivatives had potent inhibitory effects on AChE, with an IC50 value of 0.056 µM, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
The biological activity of benzamide derivatives is attributed to their ability to interact with specific biological targets:
- Molecular Docking Studies : These studies reveal that the compound interacts strongly with key amino acid residues in target enzymes, enhancing its binding affinity and efficacy . For example, interactions with residues such as Gly-117 and Asn-64 were noted for certain derivatives.
Case Study 1: In Vitro Evaluation of Anticancer Activity
A series of benzamide derivatives were synthesized and tested for anticancer properties. The results indicated that compounds exhibited selective toxicity towards cancer cells while sparing normal cells, showcasing their potential as targeted cancer therapies.
Case Study 2: Enzyme Inhibition Profile
In a comparative study of enzyme inhibition:
Q & A
Q. What synthetic strategies are effective for introducing substituents on the pyrimidinyl core of benzamide derivatives?
A multistep approach is recommended:
- Nucleophilic substitution : Introduce amino groups at the 6-position of the pyrimidinyl ring using ammonia or primary amines under reflux conditions in aprotic solvents (e.g., DMF) .
- Acylation : React the amino group with benzoyl chloride derivatives in the presence of a base (e.g., triethylamine) to form the benzamide moiety .
- Substituent optimization : For methoxy or methyl groups, use Friedel-Crafts alkylation or Ullmann coupling with iodomethane/p-methoxyiodobenzene under catalytic Cu(I) conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity, as validated by TLC and HPLC .
Key Data :
| Reaction Step | Yield (%) | Melting Point (°C) |
|---|---|---|
| Pyrimidine acylation | 81–93 | 166–205 |
| Methoxy substitution | 75–88 | 174–192 |
Source: Synthesis protocols from hybrid dihydropyridine-benzamide derivatives .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of substituted benzamide derivatives?
- 1H NMR :
-
Pyrimidinyl protons : Look for singlet peaks at δ 7.8–8.2 ppm for the 2,4-dioxo group and δ 6.8–7.2 ppm for the 4-methoxyphenyl aromatic protons .
-
Methyl groups : Sharp singlets at δ 1.2–1.5 ppm for C3-methyl .
- 13C NMR :
-
Carbonyl signals at δ 165–175 ppm for the benzamide and pyrimidine-dione groups .
- IR :
-
Stretching vibrations at 1680–1720 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) .
Validation : Compare spectra with computational simulations (e.g., Gaussian) or reference compounds .
Advanced Research Questions
Q. What crystallographic challenges arise during structural refinement of benzamide derivatives with bulky substituents, and how can they be resolved?
- Challenges :
-
Disorder in substituents : Bulky tert-butyl or methoxyphenyl groups often exhibit positional disorder, leading to poor electron density maps .
-
Twinned crystals : Common in derivatives with asymmetric substituents, requiring specialized refinement software.
- Solutions :
-
Use SHELXL for robust refinement: Apply TWIN/BASF commands to model twinning and PART commands to handle disordered atoms .
-
High-resolution data : Collect data at <1.0 Å resolution (synchrotron sources preferred) to improve model accuracy .
Case Study : A derivative with 3,5-dibutyl-4-hydroxy groups required 12 cycles of SHELXL refinement to achieve R-factor < 0.05 .
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence the electronic properties of benzamide derivatives?
- Methodology :
- DFT calculations : Compare HOMO-LUMO gaps using B3LYP/6-31G(d) basis sets. Methoxy groups lower the gap by 0.3–0.5 eV due to electron-donating effects .
- X-ray crystallography : Methoxy-substituted derivatives show shorter C-O bonds (1.36 Å vs. 1.42 Å in chloro analogs), enhancing resonance stabilization .
- Impact on reactivity :
- Electron-rich methoxy derivatives undergo faster electrophilic substitution, while halogenated analogs favor nucleophilic attack .
Q. How should researchers address contradictory data between computational predictions and experimental results in structure-activity relationship (SAR) studies?
- Step 1 : Validate computational models using experimental benchmarks (e.g., compare DFT-predicted vs. X-ray bond lengths) .
- Step 2 : Re-examine synthesis conditions: Impurities or solvent effects (e.g., DMSO-induced aggregation) may skew experimental results .
- Step 3 : Use docking studies to identify non-covalent interactions (e.g., π-stacking of 4-methoxyphenyl with target proteins) that models might miss .
Example : A derivative predicted to bind weakly via DFT showed strong inhibition (IC50 = 12 nM) due to unmodeled hydrophobic pocket interactions .
Data Contradiction Analysis
Q. How can discrepancies in melting points and yields between synthetic batches be systematically investigated?
- Potential causes :
-
Solvent polarity : Higher polarity solvents (e.g., DMF vs. THF) increase yields but lower melting points due to trapped solvent .
-
Crystallization rate : Slow crystallization produces purer but lower-melting polymorphs.
- Resolution :
-
Perform DSC/TGA to detect solvates or polymorphic transitions.
-
Optimize recrystallization using solvent mixtures (e.g., ethanol/water) .
Data :
Solvent Yield (%) Melting Point (°C) DMF 93 166–168 Ethanol 86 203–205
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
